(Z)-3-(2-乙氧基苯基)-2-(4-(4-乙基苯基)噻唑-2-基)丙烯腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

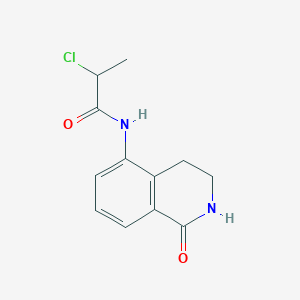

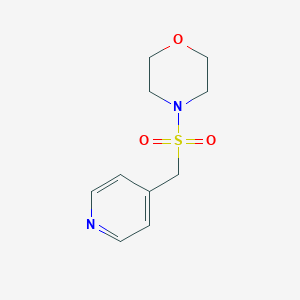

The compound , (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile, is a molecule that is likely to exhibit Z/E isomerism, similar to the compounds described in the provided papers. This isomerism is characterized by the geometric configuration around the carbon-carbon double bond. The "Z" denotes that the highest priority substituents on each carbon of the double bond are on the same side, which can influence the compound's physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves base-catalyzed Knoevenagel condensation reactions. For instance, the synthesis of (Z)-3-(1H-Indol-3-yl)-2-(3-thienyl)acrylonitrile was achieved by reacting indole-3-carboxaldehyde with thiophene-3-acetonitrile . This method could potentially be adapted for the synthesis of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile by using the appropriate aldehyde and acetonitrile derivatives.

Molecular Structure Analysis

The molecular structure of compounds with similar frameworks has been determined using X-ray diffraction, which provides detailed information about the crystal system, space group, and cell parameters . The Z configuration of the olefinic bond is a common feature, and slight ring-flip disorder has been observed in some cases . The molecular structure of the compound would likely be elucidated using similar techniques.

Chemical Reactions Analysis

The chemical reactivity of acrylonitrile derivatives is influenced by the presence of the electron-withdrawing nitrile group, which can participate in various chemical reactions. Although the specific reactions of (Z)-3-(2-ethoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile are not detailed in the provided papers, it can be inferred that the compound may undergo reactions typical of acrylonitriles, such as nucleophilic addition or cycloaddition.

Physical and Chemical Properties Analysis

The physical and chemical properties of acrylonitrile derivatives are often studied using a combination of experimental techniques and computational methods, such as density functional theory (DFT) . Intermolecular interactions, such as hydrogen bonding and nonvalent interactions, play a significant role in the crystal packing and stability of these compounds . The compound would likely exhibit similar properties, which could be investigated using these methods.

科学研究应用

光电应用

Anandan 等人(2018 年)的一项研究设计并合成了噻吩染料,包括类似于 (Z)-3-(2-乙氧基苯基)-2-(4-(4-乙基苯基)噻唑-2-基)丙烯腈的变体,用于光电器件。这些染料在激光激发下表现出显着的非线性吸收和光限制行为,使其在光子器件中可用于保护人眼和光学传感器,以及稳定光通信中的光源 (Anandan 等人,2018 年)。

合成化学

Frolov 等人(2005 年)探索了类似丙烯腈的还原,深入了解了这些化合物的化学性质和潜在的合成应用 (Frolov 等人,2005 年)。

光物理性质

Eltyshev 等人(2021 年)对基于 3-芳基-2-(噻唑-2-基)丙烯腈核的荧光噻唑(类似于所讨论的化合物)的研究强调了它们在产生广泛荧光颜色的潜力。这些特性对于开发在成像和传感中具有应用的材料非常重要 (Eltyshev 等人,2021 年)。

抗菌应用

Cuervo-Rodríguez 等人(2019 年)的一项研究重点关注含有丙烯腈单元的甲基丙烯酸聚合物,展示了它们在开发抗菌材料方面的潜力。这项研究表明丙烯腈衍生物在医疗保健和卫生方面的潜在应用 (Cuervo-Rodríguez 等人,2019 年)。

抗癌特性

Matiichuk 等人(2022 年)合成了具有潜在抗癌特性的丙烯腈衍生物。这项研究的发现表明类似化合物在癌症研究和治疗中的潜在应用 (Matiichuk 等人,2022 年)。

属性

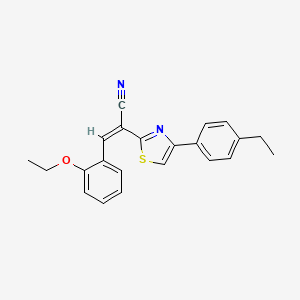

IUPAC Name |

(Z)-3-(2-ethoxyphenyl)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2OS/c1-3-16-9-11-17(12-10-16)20-15-26-22(24-20)19(14-23)13-18-7-5-6-8-21(18)25-4-2/h5-13,15H,3-4H2,1-2H3/b19-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZTXODWZMYDPR-UYRXBGFRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3OCC)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3OCC)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-acetylphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2511943.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2511951.png)

![5-[(4-ethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2511954.png)

![6-(3-Imidazol-1-ylpropyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2511956.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2511958.png)

![N-[2-(4-chlorophenyl)ethyl]-2-(quinolin-8-ylsulfanyl)acetamide](/img/structure/B2511963.png)

![3-(1-((2-(benzylamino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-(sec-butyl)propanamide](/img/structure/B2511964.png)

![3-amino-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2511965.png)